N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with the Chemical Abstracts Service (CAS) number 882079-60-9. This compound is classified as a thieno-pyrimidine derivative, which features a thieno[3,2-d]pyrimidine core structure linked to a chlorinated and fluorinated phenyl group. The molecular formula is C28H20Cl2F2N2O2S, and it has a molecular weight of 621.56 g/mol. This compound is primarily studied for its potential pharmacological applications.
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step reactions starting from simpler precursors. The key steps may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be represented as follows:
The compound's structure can be visualized using molecular modeling software or through chemical drawing tools that provide insights into its three-dimensional conformation.
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions:
The reactivity of this compound is influenced by its electron-withdrawing groups (chlorine and fluorine), which stabilize certain reaction intermediates.
The mechanism of action for N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully elucidated but may involve:
Research into this compound's pharmacodynamics and pharmacokinetics is essential for understanding its therapeutic potential.
Additional studies are required to determine boiling points, melting points, and stability under various conditions.
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in:
The ongoing research aims to further explore its efficacy and safety profiles in clinical settings.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4